molecular formula C6H2F3NO2 B1304204 1,2,3-Trifluoro-5-nitrobenzene CAS No. 66684-58-0

1,2,3-Trifluoro-5-nitrobenzene

Cat. No. B1304204
CAS RN: 66684-58-0
M. Wt: 177.08 g/mol
InChI Key: PTTUMBGORBMNBN-UHFFFAOYSA-N
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Description

The compound 1,2,3-Trifluoro-5-nitrobenzene is a fluorinated nitrobenzene derivative, which is a class of compounds known for their diverse applications in chemical synthesis and materials science. These compounds often exhibit unique physical and chemical properties due to the presence of electronegative fluorine atoms and reactive nitro groups.

Synthesis Analysis

The synthesis of fluorinated nitrobenzene derivatives can be complex due to the reactivity of both the nitro and fluorine substituents. For example, the synthesis of 2,3,4-Trifluoronitrobenzene, a closely related compound, involves a two-step process starting from 2,6-dichlorofluorobenzene, with nitration followed by fluorination, achieving an 83% yield in the fluorination step . This suggests that similar methodologies could potentially be applied to synthesize 1,2,3-Trifluoro-5-nitrobenzene, although the specific details for this compound are not provided in the data.

Molecular Structure Analysis

The molecular structure of fluorinated nitrobenzene derivatives is significantly influenced by the substituents. For instance, in α,α,α-trifluoro-2,4,6-trinitrotoluene, the CF3 group induces a large twisting of the nitro groups out of the plane of the benzene ring . This indicates that in 1,2,3-Trifluoro-5-nitrobenzene, similar steric and electronic effects may lead to non-planar arrangements of the substituents, affecting the compound's reactivity and properties.

Chemical Reactions Analysis

Fluorinated nitrobenzenes can participate in various chemical reactions. The presence of fluorine atoms can enhance the electrophilic character of the benzene ring, making it more reactive towards nucleophilic aromatic substitution. For example, 1,3,5-Trifluorotrinitrobenzene is a versatile intermediate for preparing symmetrical and unsymmetrical substituted trinitrobenzene derivatives . This suggests that 1,2,3-Trifluoro-5-nitrobenzene could also be a useful intermediate for synthesizing other functionalized aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated nitrobenzenes are influenced by both the nitro and fluorine substituents. The presence of fluorine can increase the compound's stability and resistance to thermal and chemical degradation. The nitro group, on the other hand, is a strong electron-withdrawing group that can affect the acidity, reactivity, and overall electronic structure of the molecule. The specific properties of 1,2,3-Trifluoro-5-nitrobenzene are not detailed in the provided data, but it can be inferred that it would exhibit characteristics typical of polyhalogenated nitrobenzenes, such as high density and potentially interesting electronic properties .

Scientific Research Applications

Applications in Synthesis and Structural Chemistry

1,2,3-Trifluoro-5-nitrobenzene and its derivatives are instrumental in the synthesis of novel compounds due to their unique electronic and structural properties. For instance, the introduction of fluorine-containing substituents into the aromatic ring of certain derivatives leads to an enhanced activation of halogen substituents towards nucleophilic attack, opening avenues for nucleophilic substitution reactions with these compounds. This has been utilized in the synthesis of N- and S-containing groups in the benzene ring, demonstrating the potential for creating a diverse range of chemically interesting and valuable compounds, such as SF5, CF3S, and C2F5S analogues of trifluralin (Sipyagin et al., 2004).

Involvement in Complex Photophysical and Photochemical Processes

The simple structure of nitrobenzene, a core component in the structure of 1,2,3-Trifluoro-5-nitrobenzene, is associated with intricate photophysics and photochemistry. Research has detailed the decay paths of the system after UV absorption, highlighting the absence of fluorescence and phosphorescence emission due to accessible conical intersections and intersystem crossing regions. Moreover, the study documented potential mechanisms for photoisomerization processes, crucial in understanding the photodegradation of nitroaromatic compounds, including derivatives of 1,2,3-Trifluoro-5-nitrobenzene (Giussani & Worth, 2017).

Facilitation of Metal-Catalyzed Reactions

1,2,3-Trifluoro-5-nitrobenzene derivatives are also noted for their role in facilitating metal-catalyzed reactions. For instance, studies have shown that highly fluorinated nitrobenzene derivatives serve as suitable substrates for palladium-catalyzed C-F bond arylation, offering a synthetic route to polyfluorinated 2-arylnitrobenzene systems. The unique properties of these derivatives, such as the directing interaction between the nitro group and the palladium catalyst, underscore their utility in complex chemical reactions and potential in developing new synthetic methodologies (Cargill et al., 2010).

Safety And Hazards

1,2,3-Trifluoro-5-nitrobenzene is toxic if inhaled, harmful if swallowed, and harmful in contact with skin. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

1,2,3-trifluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTUMBGORBMNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40985261
Record name 1,2,3-Trifluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trifluoro-5-nitrobenzene

CAS RN

66684-58-0
Record name 3,4,5-Trifluoronitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66684-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Trifluoro-5-nitrobenzene
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Record name 1,2,3-Trifluoro-5-nitrobenzene
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Record name 1,2,3-trifluoro-5-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
R Hashimoto, T Nakamura, MA Truong, R Murdey… - Dyes and …, 2023 - Elsevier
New electron-accepting oxygen-bridged triphenylamines were synthesized with nitro and dimesitylboryl substituents. Using optical and electrochemical characterization, the effect of …
Number of citations: 0 www.sciencedirect.com
H Cheng, HF Liu, L Yang, R Zhang, C Chen… - Bioorganic & Medicinal …, 2020 - Elsevier
Mitochondrial complex II and complex III are two promising targets for the development of numerous pharmaceuticals and pesticides. Although tremendous inhibitors of either complex II …
Number of citations: 13 www.sciencedirect.com
R Wagner, JT Randolph, SV Patel… - Journal of medicinal …, 2018 - ACS Publications
Curative interferon and ribavirin sparing treatments for hepatitis C virus (HCV)-infected patients require a combination of mechanistically orthogonal direct acting antivirals. A shared …
Number of citations: 47 pubs.acs.org
Y Sun, Z Zhou, D Feng, L Jing, F Zhao… - Journal of Medicinal …, 2022 - ACS Publications
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent an indispensable part of anti-HIV-1 therapy. To discover novel HIV-1 NNRTIs with increased drug resistance profiles …
Number of citations: 2 pubs.acs.org
A Gandioso, S Contreras, I Melnyk, J Oliva… - The Journal of …, 2017 - ACS Publications
We report the design, synthesis, and spectroscopic characterization of a series of push–pull chromophores based on a novel coumarin scaffold in which the carbonyl of the lactone …
Number of citations: 72 pubs.acs.org
T Alle, C Varricchio, Y Yao, B Lucero… - Journal of Medicinal …, 2022 - ACS Publications
Microtubule (MT)-stabilizing 1,2,4-triazolo[1,5-a]pyrimidines (TPDs) hold promise as candidate therapeutics for Alzheimer’s disease (AD) and other neurodegenerative conditions. …
Number of citations: 5 pubs.acs.org
K Oukoloff, G Nzou, C Varricchio, B Lucero… - Journal of medicinal …, 2021 - ACS Publications
Studies in tau and Aβ plaque transgenic mouse models demonstrated that brain-penetrant microtubule (MT)-stabilizing compounds, including the 1,2,4-triazolo[1,5-a]pyrimidines, hold …
Number of citations: 19 pubs.acs.org
BR Lucero - 2019 - escholarship.org
A subset of neurodegenerative diseases known as tauopathies, of which Alzheimer’s disease (AD) is the most prominent example, are defined by the presence of proteinaceous …
Number of citations: 2 escholarship.org
KA Casalvieri, CJ Matheson, BM Warfield… - Bioorganic & Medicinal …, 2021 - Elsevier
The RSK2 kinase is the downstream effector of the Ras/Raf/MEK/ERK pathway, that is often aberrantly activated in acute myeloid leukemia (AML). Recently, we reported a structure-…
Number of citations: 4 www.sciencedirect.com
KA Casalvieri - 2020 - search.proquest.com
The RSKs are a family of kinases that are the downstream effectors of the Ras/Raf/MEK/ERK pathway that is often activated in many cancers including leukemias (1). Several small-…
Number of citations: 3 search.proquest.com

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